molecular formula C20H16BrClN4O3 B11427223 7-(4-bromobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-bromobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11427223
M. Wt: 475.7 g/mol
InChI Key: OBTFUEMHMJBUAX-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a purine core. Its systematic name is N’-(2-((4-bromobenzyl)oxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide .
  • The structure consists of a purine ring fused with a benzene ring and an acetohydrazide group.
  • It has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an appropriate hydrazide with a substituted benzaldehyde or its derivative.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or dichloromethane) with a catalyst (such as acetic acid).

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it may react with strong acids or bases to form salts or undergo nucleophilic substitution.

      Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the benzylidene or purine moieties.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: It might serve as a pharmacophore for drug design or as a probe in biological studies.

      Medicine: Investigations into its potential therapeutic properties (e.g., antiviral, anticancer) are ongoing.

      Industry: Its use in materials science or catalysis could be explored.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is scarce. Further research is needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetohydrazides, benzylidene derivatives, and purine-based compounds.

      Uniqueness: Its combination of a purine core, benzylidene group, and chlorophenoxy substituent sets it apart.

    Remember that while this compound shows promise, further studies are essential to unlock its full potential.

    Properties

    Molecular Formula

    C20H16BrClN4O3

    Molecular Weight

    475.7 g/mol

    IUPAC Name

    7-[(4-bromophenyl)methyl]-8-(2-chlorophenoxy)-1,3-dimethylpurine-2,6-dione

    InChI

    InChI=1S/C20H16BrClN4O3/c1-24-17-16(18(27)25(2)20(24)28)26(11-12-7-9-13(21)10-8-12)19(23-17)29-15-6-4-3-5-14(15)22/h3-10H,11H2,1-2H3

    InChI Key

    OBTFUEMHMJBUAX-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Br

    Origin of Product

    United States

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